molecular formula C8H16O2 B1677103 Octanoic acid CAS No. 124-07-2

Octanoic acid

Cat. No.: B1677103
CAS No.: 124-07-2
M. Wt: 144.21 g/mol
InChI Key: WWZKQHOCKIZLMA-UHFFFAOYSA-N
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Description

Caprylic acid, also known as octanoic acid, is a saturated fatty acid with the chemical formula C8H16O2. It is a medium-chain fatty acid that appears as a colorless, oily liquid with a faint, fruity odor. Caprylic acid is naturally found in the milk of various mammals and is a minor constituent of coconut oil and palm kernel oil . It is known for its antimicrobial properties and is used in various industrial applications, including the production of esters for perfumery and the manufacture of dyes .

Chemical Reactions Analysis

Caprylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed from these reactions include caprylic aldehyde, esters, and octanol .

Comparison with Similar Compounds

Caprylic acid is often compared with other medium-chain fatty acids such as caproic acid (C6) and capric acid (C10):

    Caproic Acid (C6):

    Capric Acid (C10):

Caprylic acid is unique due to its optimal chain length, which provides a balance between solubility and antimicrobial activity .

Properties

IUPAC Name

octanoic acid
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InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)
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InChI Key

WWZKQHOCKIZLMA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(=O)O
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Molecular Formula

C8H16O2
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Related CAS

15696-43-2 (unspecified lead salt), 16577-52-9 (lithium salt), 18312-04-4 (unspecified zirconium salt), 1912-83-0 (tin(+2) salt), 1984-06-1 (hydrochloride salt), 20195-23-7 (unspecified chromium salt), 20543-04-8 (unspecified copper salt), 2191-10-8 (cadmium salt), 3130-28-7 (iron(+3) salt), 3890-89-9 (copper(+2) salt), 4696-54-2 (barium salt), 4995-91-9 (nickel(+2) salt), 5206-47-3 (zirconium(+4) salt), 557-09-5 (zinc salt), 5972-76-9 (ammonium salt), 6028-57-5 (aluminum salt), 60903-69-7 (La(+3) salt), 6107-56-8 (calcium salt), 6427-90-3 (chromium(+2) salt), 6535-19-9 (unspecified manganese salt), 6535-20-2 (unspecified iron salt), 6700-85-2 (cobalt salt), 67816-08-4 (Ir(+3) salt), 68957-64-2 (Ru(+3) salt), 7319-86-0 (lead(+2) salt), 7435-02-1 (unspecified Ce salt), 764-71-6 (potassium salt)
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DSSTOX Substance ID

DTXSID3021645
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Molecular Weight

144.21 g/mol
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Physical Description

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO], Liquid, colourless, oily liquid/slight, unpleasant odour
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Boiling Point

463.5 °F at 760 mmHg (NTP, 1992), 239 °C
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Flash Point

230 °F (NTP, 1992), 270 °F, 130 °C (open cup), 270 °F.
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid, Miscible in ethanol, chloroform, acetonitrile, In water 789 mg/L at 30 °C, 0.789 mg/mL, slightly soluble in water; soluble in most organic solvents
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Density

0.91 (USCG, 1999) - Less dense than water; will float, 0.910 at 20 °C/4 °C, 0.91
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Vapor Pressure

1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992), 0.00371 [mmHg], VP: 1 MM HG AT 78.0 °C, 3.71X10-3 mm Hg at 25 °C
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Mechanism of Action

Mitochondrial uncoupling is often invoked as a mechanism underlying cellular dysfunction; however, it has not been possible to study this phenomenon directly in intact cells and tissues. In this paper ... direct evaluation of mitochondrial uncoupling in the intact myocardium using (31)P NMR magnetization transfer techniques /are reported/. Langendorff perfused rat hearts were exposed to either a known uncoupler, 2,4-dinitrophenol, or a potential uncoupler, octanoate. Both 2,4-dinitrophenol and octanoate decreased mechanical function as measured by the rate pressure product and caused an increase in the oxygen consumption rate; with 2,4-dinitrophenol this increase in oxygen consumption rate was dose-dependent. The ATP synthesis rate measured by (31)P NMR, however, was not elevated commensurately with oxygen consumption rate; instead, the P/O ratio declined. In contrast, the linear relationship between the ATP synthesis rate and rate pressure product was not altered by the uncoupling agents. These data demonstrate that 1) (31)P NMR magnetization transfer can be utilized to measure uncoupling of oxidative phosphorylation in intact organs, 2) octanoate does not induce excess ATP utilization in the intact heart, and 3) high levels of octanoate induce mitochondrial uncoupling in the intact myocardium; and this may, in part, be the cause of the toxic effects associated with fatty acid exposure. /Octanoate/, It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ...
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Impurities

hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone)
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Color/Form

SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD, Colorless, Oily liquid

CAS No.

124-07-2
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Melting Point

61 to 62 °F (NTP, 1992), 16.5 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caprylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Next, 80 g of the triglycerides containing 40 wt % arachidonic acid (TGA40S) obtained in Example 1, 160 g of caprylic acid, 12 g of the aforementioned immobilized lipase and 4.8 ml of water were reacted for 48 hours at 30° C. while stirring (130 rpm). Upon completion of the reaction, the reaction solution was removed to obtain the activated immobilized enzyme.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octanoic acid
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Octanoic acid
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Octanoic acid
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Octanoic acid
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Octanoic acid
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Octanoic acid
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Q & A

Q1: Does octanoic acid impact yeast growth?

A1: Yes, this compound exhibits toxicity towards Saccharomyces cerevisiae, a yeast species commonly used in biotechnology. This toxicity has been attributed to its disruption of cell membrane integrity. []

Q2: Can the negative effects of this compound on yeast be mitigated?

A2: Research suggests that increasing the oleic acid content in S. cerevisiae can enhance its tolerance to this compound. This was achieved by engineering the yeast enzyme acetyl-CoA carboxylase to prevent its deactivation through phosphorylation. The resulting increase in oleic acid led to improved membrane integrity, mitigating the toxic effects of this compound. []

Q3: How does this compound affect Drosophila species?

A3: this compound is toxic to many insects, including Drosophila melanogaster. Interestingly, Drosophila sechellia exhibits a unique resistance to this toxicity, allowing it to utilize the this compound-rich fruit of the Morinda citrifolia plant as a specialized food source. This resistance is linked to specific olfactory genes that govern the fly's attraction or aversion to the compound. [, ]

Q4: Could the gut microbiota play a role in Drosophila sechellia's adaptation to this compound?

A4: Studies suggest a potential role for gut microbiota in the adaptation of D. sechellia to the this compound-rich noni fruit. Specifically, Lactobacillus plantarum was found to be prevalent in D. sechellia when reared on noni, and transferring its gut microbiota to D. melanogaster decreased the latter's aversion to this compound. []

Q5: Does this compound influence ketogenesis?

A5: Research indicates that tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6), cytokines involved in inflammatory responses, can inhibit ketogenesis from both this compound and alpha-ketoisocaproate in isolated rat hepatocytes. This suggests a potential interplay between this compound metabolism and inflammatory pathways. [, ]

Q6: What is the role of this compound in the context of GPR109B?

A6: The G protein-coupled receptor GPR109B, found in humans but not rodents, is known to mediate antilipolytic effects. Studies have identified this compound's 3-hydroxy derivative (3-OH-octanoic acid), a β-oxidation intermediate, as a ligand for GPR109B. This interaction suggests a potential feedback mechanism regulating lipolysis in response to increased β-oxidation rates. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C8H16O2, and its molecular weight is 144.21 g/mol.

Q8: Can this compound be used to modify nanofiltration membranes?

A8: Yes, studies demonstrate the use of this compound to modify nanofiltration membranes. The interaction of this compound with the membrane material can impact its filtration properties, including water flux and fouling behavior. []

Q9: Can this compound be used in the synthesis of other compounds?

A9: Yes, this compound serves as a starting material in various chemical syntheses. For instance, it can be used to prepare acylated dimethoxyphenylacetic acids, which are structurally related to the natural product curvularin. []

Q10: Is this compound involved in any enzymatic reactions?

A10: this compound plays a crucial role in the biosynthesis of lipoic acid, an essential cofactor. In bacteria, the enzyme LipB facilitates the transfer of this compound from the acyl carrier protein to the lipoylated target protein. LipB exhibits substrate selectivity, recognizing this compound through specific protein-protein interactions. []

Q11: Can this compound be catalytically hydrogenated?

A11: Yes, this compound can undergo catalytic hydrogenation in the gaseous phase using nickel-based catalysts. The support material for the nickel catalyst influences the catalytic activity. For example, Ni/ZrO2 with a three-dimensional ordered microporous structure exhibits enhanced catalytic activity due to favorable hydrogen dissociation and reactant-catalyst contact. []

Q12: How is this compound quantified in biological samples?

A12: Gas chromatography, often coupled with mass spectrometry (GC/MS), is commonly employed to quantify this compound in biological samples. This technique allows for the separation and detection of different fatty acids, including this compound. [, , ]

Q13: Can this compound be detected in real-time in biological systems?

A13: Researchers have developed a biosensor for this compound detection in S. cerevisiae. This biosensor utilizes the this compound-responsive PDR12 promoter coupled with a green fluorescent protein (GFP) reporter, enabling real-time monitoring of this compound levels in yeast cultures. []

Q14: How is the 13C-octanoic acid breath test used to study gastric emptying?

A14: The 13C-octanoic acid breath test is a noninvasive method to assess gastric emptying. Following the ingestion of a test meal containing 13C-labeled this compound, the rate of 13CO2 appearance in exhaled breath is measured using isotope ratio mass spectrometry. This provides insights into the rate at which the stomach empties its contents. [, , , , , ]

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